N-benzyl-4-ethoxy-N-ethylbenzamide
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Overview
Description
N-benzyl-4-ethoxy-N-ethylbenzamide is a benzamide derivative. Benzamides are a class of compounds widely used in various industries, including pharmaceuticals, agriculture, and materials science. They are known for their diverse biological activities and are often used as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-4-ethoxy-N-ethylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and using eco-friendly processes .
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-ethoxy-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-ethoxy-N-ethylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-benzyl-4-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For example, benzamides are known to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. By inhibiting these enzymes, benzamides can reduce the production of pro-inflammatory compounds like prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-4-ethoxy-N-ethylbenzamide include other benzamide derivatives, such as:
- N-butyl benzamide
- N-methyl benzamide
- N-phenyl benzamide
Uniqueness
This compound is unique due to its specific chemical structure, which includes a benzyl group, an ethoxy group, and an ethyl group attached to the benzamide core. This unique structure may confer specific biological activities and chemical properties that differentiate it from other benzamide derivatives .
Properties
IUPAC Name |
N-benzyl-4-ethoxy-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-19(14-15-8-6-5-7-9-15)18(20)16-10-12-17(13-11-16)21-4-2/h5-13H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTOPVSWMIIXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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